3,6-dichloro-2-methoxybenzaldehyde
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Overview
Description
3,6-Dichloro-2-methoxybenzaldehyde is an organic compound with the molecular formula C8H6Cl2O2. It is a derivative of benzaldehyde, characterized by the presence of two chlorine atoms and a methoxy group attached to the benzene ring. This compound is commonly used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Dichloro-2-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the chlorination of 2-methoxybenzaldehyde using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced equipment and reaction control systems. The use of continuous flow reactors and automated monitoring systems helps maintain consistent product quality and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-2-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group yields the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under appropriate conditions.
Major Products Formed
Oxidation: 3,6-Dichloro-2-methoxybenzoic acid.
Reduction: 3,6-Dichloro-2-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,6-Dichloro-2-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of herbicides and other agrochemical products.
Mechanism of Action
The mechanism of action of 3,6-dichloro-2-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or cellular receptors, leading to inhibition or activation of specific biochemical pathways. The presence of chlorine atoms and the methoxy group can influence its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-3-methoxybenzaldehyde: Similar structure but different substitution pattern.
3,5-Dichloro-2-methoxybenzaldehyde: Another isomer with chlorine atoms at different positions.
3,6-Dichloro-4-methoxybenzaldehyde: Differently substituted isomer.
Uniqueness
3,6-Dichloro-2-methoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted synthesis and specialized applications in various fields .
Properties
CAS No. |
27164-08-5 |
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Molecular Formula |
C8H6Cl2O2 |
Molecular Weight |
205 |
Purity |
95 |
Origin of Product |
United States |
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